Primidolol

Catalog No.
S540188
CAS No.
67227-55-8
M.F
C17H23N3O4
M. Wt
333.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Primidolol

CAS Number

67227-55-8

Product Name

Primidolol

IUPAC Name

1-[2-[[2-hydroxy-3-(2-methylphenoxy)propyl]amino]ethyl]-5-methylpyrimidine-2,4-dione

Molecular Formula

C17H23N3O4

Molecular Weight

333.4 g/mol

InChI

InChI=1S/C17H23N3O4/c1-12-5-3-4-6-15(12)24-11-14(21)9-18-7-8-20-10-13(2)16(22)19-17(20)23/h3-6,10,14,18,21H,7-9,11H2,1-2H3,(H,19,22,23)

InChI Key

RETPFDTUCPKFEC-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(CNCCN2C=C(C(=O)NC2=O)C)O

Solubility

Soluble in DMSO

Synonyms

primidolol, primidolol hydrochloride, UK-11,443

Canonical SMILES

CC1=CC=CC=C1OCC(CNCCN2C=C(C(=O)NC2=O)C)O

Description

The exact mass of the compound Primidolol is 333.1689 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Supplementary Records. It belongs to the ontological category of aromatic ether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Primidolol is a compound with the chemical formula C₁₇H₂₃N₃O₄, classified as an α/β adrenergic receptor blocker. It is known for its potential therapeutic applications in managing hypertension and other cardiovascular conditions. The compound exhibits both agonistic and antagonistic properties, making it unique among adrenergic agents. Its structure consists of a phenolic ring, an amine group, and a hydroxyl group, which contribute to its biological activity and pharmacological profile .

Typical for β-blockers. It can undergo:

  • Nucleophilic substitutions: The amine group can react with electrophiles, leading to the formation of derivatives.
  • Hydrolysis: The ester or amide bonds in its structure can be hydrolyzed, impacting its efficacy and metabolism.
  • Oxidation: The presence of hydroxyl groups allows for oxidation reactions, which may affect its biological activity .

Primidolol has been studied for its effects on the cardiovascular system. It acts as an antagonist at β-adrenergic receptors while also exhibiting some agonistic properties. This dual action can lead to:

  • Reduction in heart rate: By blocking β1 receptors, it decreases cardiac output.
  • Vasodilation: Activation of β2 receptors can cause relaxation of blood vessels, contributing to lower blood pressure.

The synthesis of Primidolol typically involves multiple steps:

  • Formation of the core structure: Starting from basic aromatic compounds, a series of reactions including alkylation and acylation are performed.
  • Introduction of functional groups: Hydroxyl and amine groups are introduced through specific reactions such as nucleophilic substitution.
  • Purification: The final product is purified using techniques like chromatography to ensure high purity for biological testing .

Primidolol has several potential applications:

  • Antihypertensive therapy: It is primarily investigated for managing high blood pressure.
  • Cardiovascular protection: Due to its adrenergic blocking properties, it may offer protective effects against heart-related conditions.
  • Research tool: Its unique mechanism makes it useful in pharmacological studies exploring adrenergic receptor functions .

Studies on Primidolol's interactions with other drugs are essential for understanding its safety profile. Key findings include:

  • Synergistic effects with other antihypertensives: When combined with other medications, Primidolol may enhance blood pressure-lowering effects.
  • Potential drug-drug interactions: Its metabolism can be affected by other drugs that influence cytochrome P450 enzymes, necessitating careful monitoring during co-administration .

Primidolol shares structural and functional similarities with several other adrenergic blockers. Here are a few notable comparisons:

CompoundStructure TypePrimary ActionUnique Features
AlprenololAryl-ethanolamineβ-blockerIntrinsic sympathomimetic activity
XamoterolAryl-oxypropanolaminePartial agonistSelective β2 receptor activity
PrenalterolAryl-ethanolamineβ1-selective agonistCardioselectivity

Primidolol is unique due to its balanced α/β blocking properties, which distinguishes it from others that may be primarily selective for either receptor type .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

333.16885622 g/mol

Monoisotopic Mass

333.16885622 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

56QH73D78K

Related CAS

40778-40-3 (hydrochloride)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB [HSA:153 154 155] [KO:K04141 K04142 K04143]

Pictograms

Irritant

Irritant

Other CAS

67227-55-8

Wikipedia

Primidolol

Dates

Modify: 2024-02-18
1: Jackson CD, Fishbein L. A toxicological review of beta-adrenergic blockers. Fundam Appl Toxicol. 1986 Apr;6(3):395-422. Review. PubMed PMID: 2870945.
2: Levenson J, Simon AC, Safar ME, Bouthier JD, London GM. Elevation of brachial arterial blood velocity and volumic flow mediated by peripheral beta-adrenoreceptors in patients with borderline hypertension. Circulation. 1985 Apr;71(4):663-8. PubMed PMID: 2982521.
3: Elliott HL, McLean K, Sumner DJ, Meredith PA, Reid JL. Immediate cardiovascular responses to oral prazosin--effects of concurrent beta-blockers. Clin Pharmacol Ther. 1981 Mar;29(3):303-9. PubMed PMID: 6110503.
4: Faccini JM, Irisarri E, Monro AM. A carcinogenicity study in mice of a beta-adrenergic antagonist, primidolol; increased total tumour incidence without tissue specificity. Toxicology. 1981;21(4):279-90. PubMed PMID: 6117955.
5: Saltvedt E, Fauchald P. Effect of single and twice daily doses of primidolol (UK-11,443) in hypertension. Curr Med Res Opin. 1980;6(8):528-33. PubMed PMID: 6104564.

Explore Compound Types